molecular formula C13H9N2NaO4 B14728015 Sodium 2-(phenylamino)-5-nitro-benzoate CAS No. 7066-51-5

Sodium 2-(phenylamino)-5-nitro-benzoate

Cat. No.: B14728015
CAS No.: 7066-51-5
M. Wt: 280.21 g/mol
InChI Key: LIECGDMOVFMLDS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-(phenylamino)-5-nitro-benzoate is an organic compound that features a benzoate core substituted with a phenylamino group and a nitro group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(phenylamino)-5-nitro-benzoate typically involves the nitration of 2-(phenylamino)benzoic acid followed by neutralization with sodium hydroxide. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The final product is typically purified through recrystallization or other suitable purification techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(phenylamino)-5-nitro-benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.

    Reduction: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.

    Reduction: Potassium permanganate or chromium trioxide in acidic medium.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Reduction: 2-(phenylamino)-5-amino-benzoate.

    Oxidation: Quinone derivatives.

    Substitution: Halogenated or sulfonated derivatives of the original compound.

Scientific Research Applications

Sodium 2-(phenylamino)-5-nitro-benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sodium 2-(phenylamino)-5-nitro-benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenylamino group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Sodium 2-(phenylamino)-5-nitro-benzoate can be compared with other similar compounds, such as:

    2-(phenylamino)-benzoic acid: Lacks the nitro group, resulting in different chemical and biological properties.

    2-(phenylamino)-5-chloro-benzoate: Contains a chlorine atom instead of a nitro group, leading to variations in reactivity and applications.

    2-(phenylamino)-5-sulfonyl-benzoate: Features a sulfonyl group, which imparts different solubility and reactivity characteristics.

The uniqueness of this compound lies in its specific substitution pattern, which allows it to participate in a diverse array of chemical reactions and exhibit distinct biological activities.

Properties

CAS No.

7066-51-5

Molecular Formula

C13H9N2NaO4

Molecular Weight

280.21 g/mol

IUPAC Name

sodium;2-anilino-5-nitrobenzoate

InChI

InChI=1S/C13H10N2O4.Na/c16-13(17)11-8-10(15(18)19)6-7-12(11)14-9-4-2-1-3-5-9;/h1-8,14H,(H,16,17);/q;+1/p-1

InChI Key

LIECGDMOVFMLDS-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.